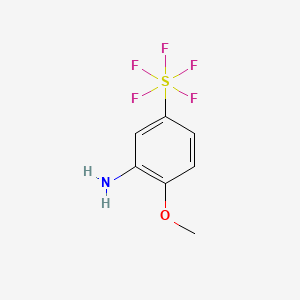

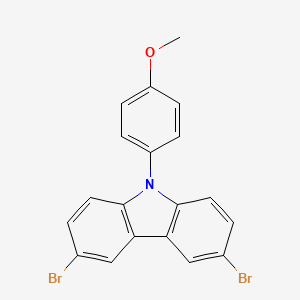

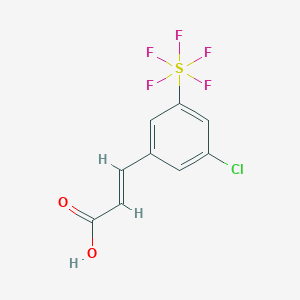

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

Pyrrole derivatives are nitrogen-containing heterocyclic compounds with a five-membered ring that are extensively found in a variety of natural and synthetic chemicals with useful bioactivities . They have been used in a variety of applications, including pharmaceutics, antibacterial, antiviral, anti-inflammatory, analgesic, anticancer, antihyperlipidemic, and antihyperglycemic medicines .

Chemical Reactions Analysis

The chemical reactivity of a compound can be analyzed using various computational methods. A comprehensive investigation was presented for a series of chloro- and fluoropyrroles using DFT-based descriptors to elucidate physicochemical properties and their relevance to reactivity, charge transfer, site selectivity, and toxicity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental and computational methods. For the similar compound Ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, it has a molecular weight of 267.68 g/mol, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación

Insecticidal and Acaricidal Activities

2-Arylpyrrole derivatives, closely related to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, have shown significant insecticidal and acaricidal activities. Some of these compounds exhibited superior effectiveness against Lepidopteran pests and mites compared to established chemicals in this category (Liu et al., 2012).

Synthesis and Reactivity Studies

Studies have been conducted on the synthesis and reactivity of various heterocycle-based molecules, including derivatives of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. These investigations encompass a wide range of activities, such as hydride transfer reactions, characterization through X-ray diffraction, NMR, and mass spectrometry, and exploring their potential in non-linear optics and as anti-cancerous drugs (Murthy et al., 2017).

Crystal Structure and Molecular Docking

The crystal structure of pyridine derivatives, akin to 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, has been elucidated, providing insights into their intermolecular interactions and conformations. Molecular docking studies have also been conducted to explore their potential as inhibitors of specific enzymes, suggesting their applicability in medicinal chemistry (Venkateshan et al., 2019).

Corrosion Inhibition

Pyrrole carbonitrile derivatives have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their adsorption and inhibition effects have been studied, showing that they act as anodic type inhibitors and their efficiency increases with concentration (Verma et al., 2015).

Propiedades

IUPAC Name |

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2/c12-11-7(6-14)5-10(15-11)8-3-1-2-4-9(8)13/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRFYXSOSNPMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(N2)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)

![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)

![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)